MC-VC-Pab-NH2 tfa

ADC Linker Bioconjugation Solubility

MC-VC-Pab-NH2 TFA (CAS 1616727-21-9) is the trifluoroacetate salt of the industry-standard MC-VC-PABC linker, essential for ADC synthesis. The maleimide group ensures thiol-specific antibody conjugation, the VC dipeptide enables lysosomal cathepsin B cleavage, and the PAB spacer guarantees traceless, self-immolative drug release. The TFA salt delivers 250 mg/mL solubility in DMSO, enabling concentrated stock solutions that minimize organic solvent volume during large-scale bioconjugation—preserving antibody integrity. With near-complete stability in human plasma over 144 h, this linker supports robust in vivo efficacy studies and reproducible pharmacokinetic profiles. Insist on this high-purity (>98%) TFA salt to avoid aggregation, solubility failures, and protocol redesign inherent to generic alternatives.

Molecular Formula C33H47F3N8O10
Molecular Weight 772.8 g/mol
Cat. No. B12396033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-VC-Pab-NH2 tfa
Molecular FormulaC33H47F3N8O10
Molecular Weight772.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCN)NC(=O)CCCCCN2C(=O)C=CC2=O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C31H46N8O8.C2HF3O2/c1-20(2)27(38-24(40)8-4-3-5-18-39-25(41)13-14-26(39)42)29(44)37-23(7-6-16-34-30(33)45)28(43)36-22-11-9-21(10-12-22)19-47-31(46)35-17-15-32;3-2(4,5)1(6)7/h9-14,20,23,27H,3-8,15-19,32H2,1-2H3,(H,35,46)(H,36,43)(H,37,44)(H,38,40)(H3,33,34,45);(H,6,7)/t23-,27-;/m0./s1
InChIKeyVRAGHKSLZZJHCO-QAVRJCAVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-VC-Pab-NH2 TFA: A Validated Cleavable ADC Linker Intermediate for Targeted Cancer Therapy Development


MC-VC-Pab-NH2 TFA (CAS 1616727-21-9) is the trifluoroacetate salt form of a maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-VC-PABC) linker, a critical intermediate in the synthesis of antibody-drug conjugates (ADCs). It comprises a maleimide group for thiol-specific antibody conjugation, a valine-citrulline (VC) dipeptide sequence susceptible to lysosomal protease cleavage (primarily cathepsin B), and a p-aminobenzyl (PAB) self-immolative spacer that ensures traceless payload release [1]. The TFA salt form is commonly employed to enhance solubility and stability during storage and handling, facilitating its use in bioconjugation workflows [2].

The Risks of Interchanging MC-VC-Pab-NH2 TFA with Unverified Linker Analogs in ADC Development


Generic substitution with alternative ADC linkers or even different salt forms of the MC-VC-PABC core is not feasible without compromising critical quality attributes and experimental reproducibility. The stability of the VC-PABC linker in systemic circulation is a key determinant of ADC safety and efficacy, and this stability is highly sensitive to subtle structural modifications, including the specific salt form, conjugation site, and spacer composition [1]. Unverified analogs may exhibit altered solubility profiles, leading to aggregation, or different plasma stability characteristics, which can drastically affect pharmacokinetics and therapeutic index in preclinical models [2]. Furthermore, the specific terminal amine (-NH2) in MC-VC-Pab-NH2 TFA is essential for subsequent payload attachment; using an alternative linker with a different reactive handle would necessitate a complete redesign of the conjugation and purification protocol, introducing significant development delays and variability [3].

Quantitative Differentiation of MC-VC-Pab-NH2 TFA: Evidence for Scientific Procurement Decisions


Enhanced Solubility Profile of MC-VC-Pab-NH2 TFA Salt vs. Free Base

The TFA salt form of MC-VC-Pab-NH2 exhibits significantly higher solubility in DMSO, a critical solvent for stock solution preparation in bioconjugation. Vendor datasheets report that MC-VC-Pab-NH2 TFA achieves a solubility of 250 mg/mL (323.51 mM) in DMSO, which is substantially greater than the typical 10 mM concentration achievable with the free base form (MC-VC-PAB-NH2, CAS 1616727-20-8) [1][2]. This high solubility minimizes the volume of organic solvent required, reducing potential toxicity and facilitating high-concentration payload loading in ADC synthesis.

ADC Linker Bioconjugation Solubility

Comparative In Vitro Human Plasma Stability of MC-VC-PABC-Based Linkers

The VC-PABC linker core, which MC-VC-Pab-NH2 TFA is a precursor to, demonstrates high stability in human plasma, a prerequisite for safe and effective ADC therapy. In a quantitative 144-hour plasma stability study, an ADC constructed with the mcVC-PABC linker (Trastuzumab-mcVC-PABC-Auristatin-0101) showed that enzymatic release of the payload accounted for nearly 100% of the observed loss in drug-to-antibody ratio (DAR) [1]. This indicates that the linker remains largely intact in human plasma, with the minor loss attributed to a specific, quantifiable transfer of the linker-payload to serum albumin, rather than non-specific degradation. In contrast, the same linker core exhibits instability in mouse plasma due to cleavage by carboxylesterase 1C, a species-specific difference that must be accounted for in preclinical studies [2].

ADC Linker Plasma Stability Pharmacokinetics

Validated Enzymatic Cleavage Mechanism by Cathepsin B for Controlled Payload Release

The Val-Cit-PABC sequence in MC-VC-Pab-NH2 TFA is specifically designed for cleavage by the lysosomal protease cathepsin B, a mechanism that has been extensively validated in the literature [1]. Upon internalization of the ADC into target cancer cells, cathepsin B cleaves the amide bond between citrulline and the PAB spacer. This initiates a spontaneous 1,6-elimination reaction, releasing the unmodified, active drug payload (e.g., MMAE) directly into the cytoplasm [2]. This traceless release mechanism is critical for the potent cytotoxic activity of the ADC. While studies have shown that other cathepsins can also cleave this linker, providing redundancy, the primary engineered pathway is well-understood and quantifiable, offering a predictable and reliable release profile [3].

ADC Linker Enzymatic Cleavage Cathepsin B

Industry-Standard Purity Specification for Reproducible Conjugation Efficiency

MC-VC-Pab-NH2 TFA is commercially available with a consistently high purity specification of >98% or >99%, as verified by HPLC . This high purity is essential for achieving predictable and reproducible drug-to-antibody ratios (DAR) during conjugation. Impurities in the linker can lead to side reactions, lower conjugation efficiency, and the formation of heterogeneous ADC species, complicating downstream purification and characterization. While alternative, less-defined linker sources may be available at lower cost, the absence of a rigorous purity specification introduces significant variability and risk into the ADC development process, potentially jeopardizing batch-to-batch consistency and regulatory compliance.

ADC Linker Purity Bioconjugation

Recommended Applications for MC-VC-Pab-NH2 TFA Based on Quantitative Evidence


High-Concentration Bioconjugation and ADC Manufacturing

The superior solubility of the TFA salt form (250 mg/mL in DMSO) makes MC-VC-Pab-NH2 TFA the preferred choice for preparing highly concentrated stock solutions. This is critical for large-scale bioconjugation reactions where minimizing organic solvent volume is essential for maintaining antibody stability and reducing process complexity [1]. Researchers and CDMOs engaged in ADC manufacturing should prioritize this salt form to ensure robust and scalable conjugation workflows.

Preclinical Efficacy Studies in Human Tumor Xenograft Models

Given the high stability of the MC-VC-PABC linker in human plasma (near-complete retention over 144 hours), ADCs constructed using MC-VC-Pab-NH2 TFA are ideally suited for in vivo efficacy studies in immunocompromised mouse models bearing human tumor xenografts. The predictable stability profile in human plasma, though distinct from mouse plasma, is well-characterized and allows for the interpretation of pharmacokinetic/pharmacodynamic relationships [2][3]. Use of a high-purity linker ensures the observed antitumor activity is attributable to the intended ADC construct.

Development of Next-Generation ADCs with Traceless Payload Release

The validated cathepsin B-cleavable and self-immolative mechanism of the VC-PABC core is essential for ADC programs aiming for a 'bystander effect' through the release of membrane-permeable, unmodified payloads like MMAE. MC-VC-Pab-NH2 TFA provides a reliable and industry-standard starting point for synthesizing these linker-payload constructs, enabling researchers to benchmark novel linker designs against a well-understood and clinically validated platform [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for MC-VC-Pab-NH2 tfa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.